2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9591323
InChI: InChI=1S/C19H17N3O2S/c1-24-14-6-4-13(5-7-14)21-19-20-11-15-16(22-19)9-12(10-17(15)23)18-3-2-8-25-18/h2-8,11-12H,9-10H2,1H3,(H,20,21,22)
SMILES: COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.4 g/mol

2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC9591323

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
IUPAC Name 2-(4-methoxyanilino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C19H17N3O2S/c1-24-14-6-4-13(5-7-14)21-19-20-11-15-16(22-19)9-12(10-17(15)23)18-3-2-8-25-18/h2-8,11-12H,9-10H2,1H3,(H,20,21,22)
Standard InChI Key XOWQUHHFWCGFIC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4
Canonical SMILES COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4

Introduction

The compound 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This specific compound features a quinazoline core substituted with a methoxyphenyl group and a thienyl group, contributing to its potential pharmacological properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: C16_{16}H16_{16}N2_{2}O1_{1}S

  • Molecular Weight: Approximately 284.37 g/mol

Structural Features

The compound's structure includes a quinazoline ring system, which is a bicyclic aromatic ring system consisting of a benzene ring fused to a pyrimidine ring. The presence of a methoxyphenyl group and a thienyl group attached to the quinazoline core enhances its potential biological activity.

Synthesis Methods

The synthesis of 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes, which require specific reagents, solvents, and reaction conditions to optimize yields and purity.

Potential Biological Activities

Quinazolinones are recognized for their roles in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases. The structural features of 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one suggest potential applications in areas such as:

  • Antimicrobial Activity: Similar quinazolinone derivatives have shown antimicrobial properties against bacterial and fungal species .

  • Anticancer Activity: Quinazolinones have been explored for their anticancer potential, with some derivatives exhibiting promising activity against cancer cell lines .

Table: Comparison of Quinazolinone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Activity
2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-oneC16_{16}H16_{16}N2_{2}O1_{1}S284.37Antimicrobial, Anticancer
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesVariedVariedAntimicrobial, Antiproliferative
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesVariedVariedAnticancer

Molecular Docking Studies

Molecular docking studies can provide insights into how these compounds interact with biological targets, such as enzymes or receptors. This can help predict their efficacy and potential side effects.

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